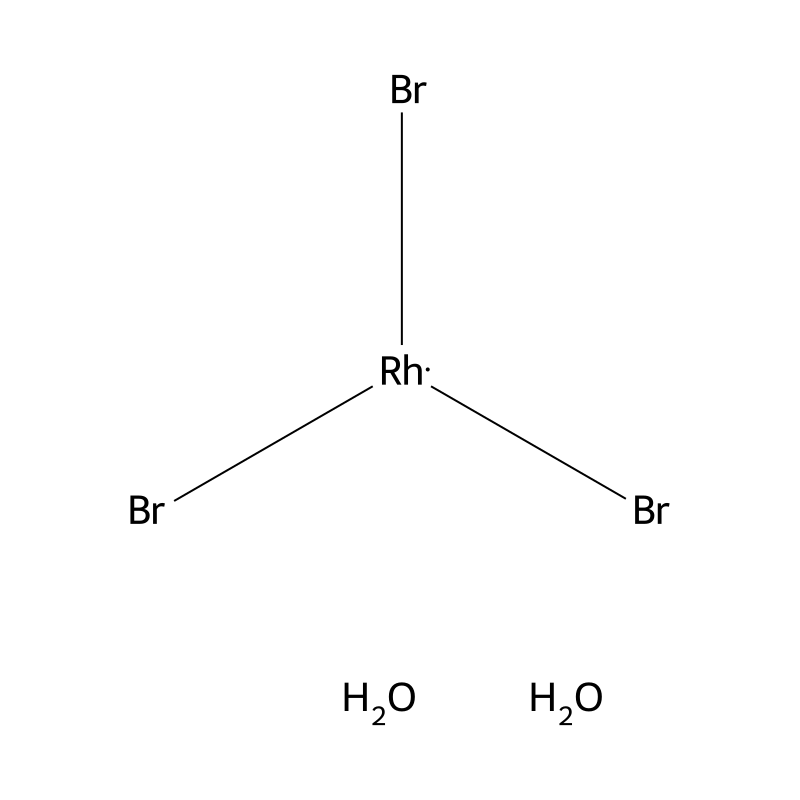Rhodium(III) bromide dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Rhodium(III) bromide dihydrate is an inorganic compound with the formula RhBr·2HO. This compound typically appears as brown to black crystalline solids and is known for its stability in air. It contains a significant metal content of approximately 27.0% and has a molecular weight of 342.63 g/mol when in an anhydrous state . As a coordination complex, it plays a crucial role in various
Rhodium(III) bromide dihydrate is primarily utilized in the formation of coordination complexes. One notable reaction involves its use to synthesize trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate, which highlights its ability to coordinate with organic ligands such as pyridine . Additionally, it can participate in redox reactions where it may be reduced to lower oxidation states or oxidized to higher states, depending on the reactants involved.
Rhodium(III) bromide dihydrate can be synthesized through several methods:
- Direct Reaction: Combining rhodium metal with bromine gas under controlled conditions can yield rhodium(III) bromide, which can then be hydrated.
- Hydrolysis: Dissolving rhodium(III) chloride in a concentrated solution of potassium bromide followed by careful evaporation can lead to the formation of rhodium(III) bromide dihydrate.
- Precipitation: Reacting a soluble rhodium salt with a bromide source in aqueous solution can precipitate the dihydrate form.
These methods allow for the production of rhodium(III) bromide dihydrate with varying purity and crystallinity depending on the specific conditions employed.
Rhodium(III) bromide dihydrate finds applications in several fields:
- Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in hydrogenation and carbonylation processes.
- Material Science: The compound serves as a precursor for producing other rhodium-based materials and catalysts.
- Research: It is utilized in academic research to study coordination chemistry and the properties of transition metal complexes.
Interaction studies involving rhodium(III) bromide dihydrate primarily focus on its reactivity with various ligands and substrates. The compound's ability to form stable complexes with different organic molecules makes it a subject of interest in coordination chemistry. Furthermore, studies have examined its interactions with biomolecules, although comprehensive data on these interactions remain sparse.
Several compounds are similar to rhodium(III) bromide dihydrate, particularly within the category of transition metal halides. Below is a comparison highlighting their uniqueness:
| Compound | Formula | Color/Form | Metal Content (%) | Unique Characteristics |
|---|---|---|---|---|
| Rhodium(III) chloride | RhCl·xHO | Yellow-green crystals | 38.3 | Higher metal content; more common in catalysis |
| Iridium(III) bromide | IrBr·xHO | Dark brown solids | 38.0 | Similar structure; used in different catalytic processes |
| Platinum(II) chloride | PtCl | Yellow crystalline | 66.0 | Higher metal content; used extensively in organic synthesis |
| Ruthenium(III) chloride | RuCl·xHO | Dark brown solids | 40.0 | Known for its catalytic properties; often used in organic transformations |
Rhodium(III) bromide dihydrate's unique combination of stability, moderate metal content, and ability to form diverse coordination complexes sets it apart from these similar compounds, making it valuable in specific chemical applications and research contexts.








